10-Dodecen-1-ol, acetate, (10E)-
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Overview
Description
TRANS-10-DODECENYL ACETATE, also known as (E)-10-Dodecen-1-yl acetate, is a carboxylic ester with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol . This compound is primarily known for its role as a pheromone, particularly in the context of pest control for species such as Laspeyresia nigricana .
Preparation Methods
The synthesis of TRANS-10-DODECENYL ACETATE can be achieved through various methods. One common synthetic route involves the reaction of acetyl chloride with 2-Dodecene, 12-(1,1-dimethylethoxy)-, (E)- under specific conditions . The reaction typically occurs at temperatures between 50-55°C over a period of 48 hours, yielding the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
TRANS-10-DODECENYL ACETATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bond in the dodecenyl chain can be reduced to form a saturated compound.
Substitution: The acetate group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TRANS-10-DODECENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role as a pheromone in insect behavior and pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in experimental settings.
Mechanism of Action
The mechanism of action of TRANS-10-DODECENYL ACETATE as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as mating or aggregation. The molecular targets are typically olfactory receptor neurons, which detect the compound and initiate a cascade of intracellular events leading to the observed behavior .
Comparison with Similar Compounds
TRANS-10-DODECENYL ACETATE can be compared with other similar compounds such as:
Cis-9-Tetradecenyl acetate: Another pheromone used in pest control, but with a different structure and target species.
Trans-11-Tetradecenyl acetate: Similar in structure but with a different position of the double bond, leading to different biological activity.
The uniqueness of TRANS-10-DODECENYL ACETATE lies in its specific double bond position and acetate group, which confer its particular pheromonal properties and effectiveness in pest control .
Properties
IUPAC Name |
dodec-10-enyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4H,5-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARZGLPTLYDJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCCCCCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865751 |
Source
|
Record name | Dodec-10-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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